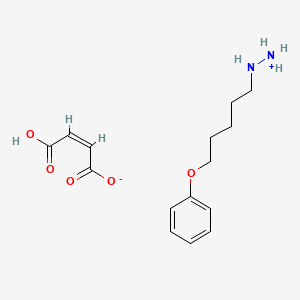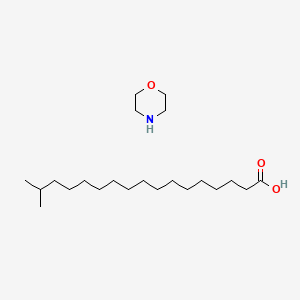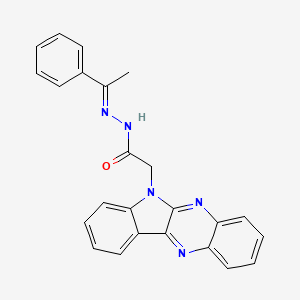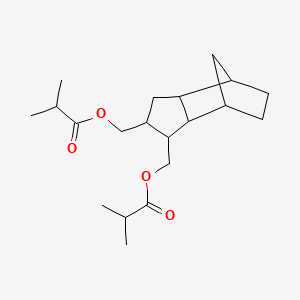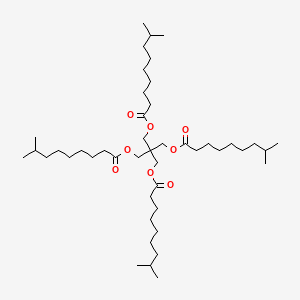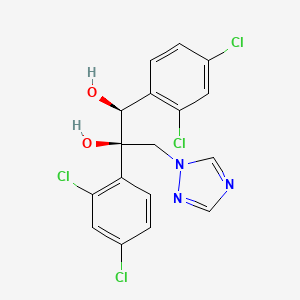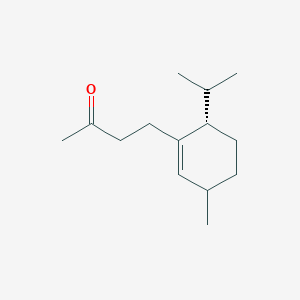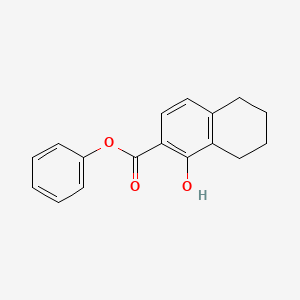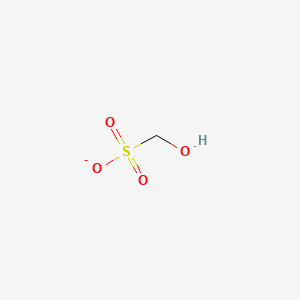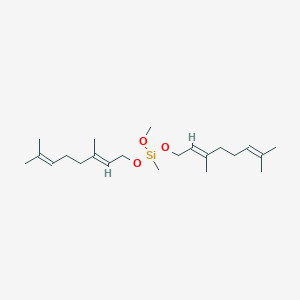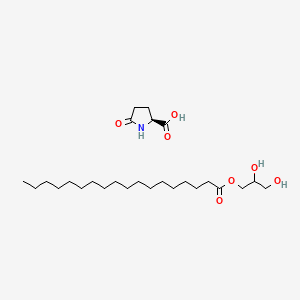
l-Proline, 5-oxo-, ester with 2,3-dihydroxypropyl octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
l-Proline, 5-oxo-, ester with 2,3-dihydroxypropyl octadecanoate: is a complex organic compound with the molecular formula C26H49NO7 . It is a derivative of proline, an amino acid, modified to include an oxo group at the 5-position and an ester linkage with 2,3-dihydroxypropyl octadecanoate
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with l-proline. The proline undergoes oxidation to introduce the oxo group at the 5-position, followed by esterification with 2,3-dihydroxypropyl octadecanoate.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity. The process may also include purification steps to remove by-products and unreacted starting materials.
Types of Reactions:
Esterification: The formation of the ester linkage with 2,3-dihydroxypropyl octadecanoate is achieved through an esterification reaction.
Reduction: Reduction reactions can be used to modify the compound further, depending on the desired application.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Esterification: Acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH) are often used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed:
Oxidation Products: 5-oxoproline derivatives.
Esterification Products: Esterified derivatives with various alcohols.
Reduction Products: Reduced forms of the compound, depending on the specific reduction reaction.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways. Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to enzymes or receptors, influencing biochemical processes.
Comparison with Similar Compounds
l-Proline: The parent amino acid.
5-oxoproline: The oxidized form of proline.
2,3-dihydroxypropyl octadecanoate: The ester component.
Properties
CAS No. |
52683-20-2 |
|---|---|
Molecular Formula |
C26H49NO7 |
Molecular Weight |
487.7 g/mol |
IUPAC Name |
2,3-dihydroxypropyl octadecanoate;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H42O4.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;7-4-2-1-3(6-4)5(8)9/h20,22-23H,2-19H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI Key |
NNMSFJYPEWCTSO-HVDRVSQOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


